molecular formula C33H31Cl2N3O5 B605007 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride CAS No. 1433286-70-4

3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride

Cat. No. B605007
M. Wt: 620.53
InChI Key: LELLCPHHYHLWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule with multiple functional groups, including an amine group (-NH2), an ether group (-O-), a carboxylic acid amide group (-CONH2), and a hydroxyl group (-OH). It also contains multiple aromatic rings (naphthalene), which are common in many organic compounds.



Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings would likely contribute to the compound’s stability, while the various functional groups could affect its reactivity.



Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the amine group could participate in acid-base reactions, the ether group could be cleaved by strong acids, and the carboxylic acid amide group could undergo hydrolysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar functional groups, while its melting and boiling points could be influenced by the size and shape of the molecule.


Scientific Research Applications

Antibacterial and Antifungal Applications

Research into related naphthalene derivatives has shown potential in the development of antibacterial and antifungal agents. For example, studies have explored the synthesis and biological evaluation of various naphthalene-carboxanilides with significant antibacterial and antimycobacterial activities against strains like Staphylococcus aureus and Mycobacterium tuberculosis (Goněc et al., 2015). Similarly, other studies have synthesized naphthalene-1,4-diones with 5-oxopyrrolidine moieties, demonstrating potential antibacterial and antifungal activities (Voskienė et al., 2012).

Antitumor and Antiproliferative Activity

Certain naphthalene derivatives exhibit promising antitumor and antiproliferative activities. For instance, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate showed distinct inhibition of cancer cell proliferation (Liu et al., 2018). Another study on pyrazolopyridine, furopyridine, and pyridine derivatives, substituted with naphthyl and thienyl moieties, revealed their ability to inhibit CDK2 enzyme, crucial in cell cycle regulation, and displayed significant inhibition on various human cancer cell lines (Abdel-Rahman et al., 2021).

Herbicidal Activity

Research into ring-substituted 3-hydroxynaphthalene-2-carboxanilides has demonstrated that these compounds can effectively inhibit photosynthetic electron transport, showing potential as herbicides (Kos et al., 2013). This suggests possible agricultural applications for naphthalene derivatives in controlling unwanted plant growth.

Cognitive Enhancing Agents

Compounds containing naphthalene structures have been explored for their potential cognitive-enhancing properties. For example, certain 2-aminoethoxy derivatives of bicyclic arenes, including naphthalene, were screened for antiamnestic and antihypoxic activities, indicating potential in reversing amnesia and protecting against hypoxia (Ono et al., 1995).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures would need to be followed to ensure safety.


Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. This could include developing more efficient synthesis methods, investigating new reactions, or exploring its use in fields like medicine or materials science.


properties

IUPAC Name

3-(3-aminopropoxy)-N-[2-[3-[(4-chloro-2-hydroxyphenyl)carbamoyl]naphthalen-2-yl]oxyethyl]naphthalene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30ClN3O5.ClH/c34-25-10-11-28(29(38)20-25)37-33(40)27-17-22-7-2-4-9-24(22)19-31(27)42-15-13-36-32(39)26-16-21-6-1-3-8-23(21)18-30(26)41-14-5-12-35;/h1-4,6-11,16-20,38H,5,12-15,35H2,(H,36,39)(H,37,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELLCPHHYHLWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC3=CC4=CC=CC=C4C=C3C(=O)NC5=C(C=C(C=C5)Cl)O)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Reactant of Route 2
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Reactant of Route 5
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.